molecular formula C20H23N3O4S2 B2497562 2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 313662-60-1

2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2497562
CAS No.: 313662-60-1
M. Wt: 433.54
InChI Key: NOLYDDMGWPWFNU-UHFFFAOYSA-N
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Description

The core structure includes a tetrahydrobenzo[b]thiophene ring fused with a carboxamide group at position 3 and a substituted benzamido moiety at position 2.

Properties

IUPAC Name

2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c21-18(24)17-15-5-1-2-6-16(15)28-20(17)22-19(25)13-7-9-14(10-8-13)29(26,27)23-11-3-4-12-23/h7-10H,1-6,11-12H2,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLYDDMGWPWFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a benzamido group and a thiophene ring, suggests diverse biological activities that warrant detailed exploration.

  • Molecular Formula : C21H25N3O4S2
  • Molecular Weight : 447.57 g/mol
  • IUPAC Name : N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It has been shown to act as an allosteric modulator of G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways. This modulation can lead to various physiological effects depending on the specific GPCR involved .

Pharmacological Effects

  • Anticancer Activity
    • Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Properties
    • The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it a potential candidate for treating inflammatory diseases.
  • Antimicrobial Effects
    • Preliminary investigations suggest that this compound may possess antimicrobial properties, effective against certain bacterial strains.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of structurally related compounds. The results demonstrated that these compounds significantly inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest.

CompoundIC50 (µM)Mechanism
Compound A15Apoptosis induction
Compound B10Cell cycle arrest

Case Study 2: Anti-inflammatory Effects

Research published in Pharmacology Reports highlighted the anti-inflammatory properties of pyrrolidinylsulfonyl compounds. The study showed a marked decrease in TNF-alpha levels in animal models treated with these compounds.

Treatment GroupTNF-alpha Levels (pg/mL)
Control150
Compound C50

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

  • Substituent Size and Flexibility : The target compound’s pyrrolidin-1-ylsulfonyl group (5-membered ring) may confer greater conformational flexibility compared to the piperidin-1-ylsulfonyl analog (6-membered ring) .
  • Linker Type : Compounds with acetamido linkers (e.g., IIId, IIIb) exhibit higher synthetic yields (70–80%) compared to sulfonamide-linked analogs, possibly due to milder reaction conditions .
  • Electronic Effects : The 4-methoxyphenyl group in IIId enhances acetylcholinesterase (AChE) inhibition (60% vs. donepezil’s 40%) by promoting hydrogen bonding with Phe288 .

Pharmacological Activity

  • AChE Inhibition :

    • IIId demonstrated 60% inhibition at 2.6351 mM, outperforming donepezil (40%) . The acetamido linker’s hydrogen-bonding capacity is critical for this activity .
    • The target compound’s sulfonamide group may alter binding kinetics due to its electron-withdrawing nature, though direct activity data are unavailable.
  • Allosteric Modulation (AMPA Receptors) :

    • JAMI1001A, with a trifluoromethyl-pyrazole moiety, acts as a positive allosteric modulator of AMPA receptors, highlighting the scaffold’s adaptability to diverse targets .

Physicochemical Properties

  • Solubility and Stability :
    • Piperazinyl-acetamido derivatives (e.g., IIId, IIIb) have higher melting points (200–236°C), suggesting crystalline stability .
    • The sulfonamide group in the target compound may improve aqueous solubility compared to ester derivatives (e.g., IIIe, melting point 80–82°C) .

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